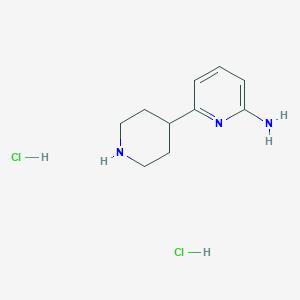

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

6-piperidin-4-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;;/h1-3,8,12H,4-7H2,(H2,11,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFNSNIGRDQOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

This guide provides a comprehensive technical overview of a viable synthetic pathway for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a key building block in contemporary drug discovery and development. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials and culminating in the formation of the target dihydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering not just a procedural outline but also insights into the rationale behind the chosen methodologies.

Introduction

6-(Piperidin-4-yl)pyridin-2-amine and its derivatives are prevalent structural motifs in a wide array of biologically active molecules. The inherent features of the 2-aminopyridine scaffold, coupled with the appended piperidine ring, provide a versatile platform for interacting with various biological targets. Consequently, a robust and scalable synthesis of this compound is of significant interest to the pharmaceutical industry. This guide details a logical and field-proven synthetic strategy, emphasizing chemical principles, experimental best practices, and safety considerations.

Overall Synthetic Strategy

The synthesis of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is most effectively approached through a convergent synthesis. The core strategy involves the coupling of a suitably functionalized pyridine ring with a protected piperidine derivative, followed by a final deprotection and salt formation step. This approach allows for the independent synthesis and purification of the key intermediates, leading to a more efficient and higher-yielding overall process.

The proposed pathway can be dissected into three primary stages:

-

Preparation of the Boc-Protected Piperidine Synthon: Synthesis of a suitable N-Boc-protected piperidine derivative amenable to cross-coupling reactions.

-

Cross-Coupling Reaction: Palladium-catalyzed coupling of the piperidine synthon with a 2-amino-6-halopyridine to form the carbon-carbon or carbon-nitrogen bond.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the dihydrochloride salt to yield the final product.

Caption: Overall synthetic workflow for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Part 1: Synthesis of the Boc-Protected Intermediate

The key intermediate in this synthesis is tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate. A plausible and effective method for its preparation is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Principle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of tert-Butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

This protocol outlines a representative procedure for the Buchwald-Hartwig amination to synthesize the Boc-protected intermediate.

Materials:

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Amino-6-bromopyridine | C₅H₅BrN₂ | 173.01 | 19798-81-3 |

| tert-Butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | 87120-72-7 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 552.81 | 564483-18-7 |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 |

| Toluene, anhydrous | C₇H₈ | 92.14 | 108-88-3 |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-6-bromopyridine (1.0 eq.), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Add anhydrous toluene to the flask via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate.

Rationale for Reagent Selection:

-

2-Amino-6-bromopyridine: The bromine atom at the 6-position is a suitable leaving group for the palladium-catalyzed cross-coupling. The amino group at the 2-position is a key feature of the target molecule.

-

tert-Butyl 4-aminopiperidine-1-carboxylate: The Boc group protects the piperidine nitrogen from participating in the reaction and can be easily removed in the final step. The primary amine at the 4-position is the nucleophile in the amination reaction.

-

Pd₂(dba)₃ and XPhos: This is a common and highly effective catalyst system for Buchwald-Hartwig aminations. XPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

-

Anhydrous Toluene: An aprotic solvent is necessary to prevent quenching of the base and deactivation of the catalyst.

Part 2: Deprotection and Dihydrochloride Salt Formation

The final steps of the synthesis involve the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is typically achieved in a one-pot procedure by treating the Boc-protected intermediate with an excess of hydrochloric acid.

Principle of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. In the presence of a strong acid, such as hydrochloric acid, the carbonyl oxygen of the Boc group is protonated, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Synthesis of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

This protocol describes a general procedure for the deprotection of the Boc group and the subsequent formation of the dihydrochloride salt.

Materials:

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| tert-Butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate | C₁₅H₂₄N₄O₂ | 292.38 | N/A |

| 4 M HCl in 1,4-Dioxane | HCl/C₄H₈O₂ | - | 7647-01-0 / 123-91-1 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Methanol | CH₃OH | 32.04 | 67-56-1 |

Procedure:

-

Dissolve tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of methanol or 1,4-dioxane.

-

To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 10-20 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

A precipitate of the dihydrochloride salt should form during the reaction.

-

If necessary, add diethyl ether to the mixture to further precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride as a solid.

Rationale for Reagent Selection:

-

4 M HCl in 1,4-Dioxane: This is a commercially available and convenient source of anhydrous HCl. The use of an anhydrous acid is important to avoid unwanted side reactions. Dioxane is a suitable solvent for this reaction.

-

Methanol/Dioxane: These solvents are used to dissolve the starting material and are miscible with the HCl/dioxane solution.

-

Diethyl ether: A non-polar solvent used as an anti-solvent to precipitate the polar dihydrochloride salt from the reaction mixture.

Characterization

The identity and purity of the final product, 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

-

Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Hydrochloric Acid: Concentrated HCl solutions are highly corrosive and should be handled in a fume hood with appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. By employing a convergent strategy centered around a palladium-catalyzed cross-coupling reaction, this approach offers high efficiency and adaptability. The final deprotection and salt formation are straightforward, yielding the desired product in good purity. This guide serves as a foundational resource for chemists engaged in the synthesis of this important heterocyclic building block, enabling further exploration in the realm of medicinal chemistry and drug discovery.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

- Surry, D. S., & Buchwald, S. L. (2008).

- Greene, T. W., & Wuts, P. G. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

PubChem. (n.d.). Compound Summaries for the respective chemicals. Retrieved from [Link]

The Versatile Scaffold: A Technical Guide to the Biological Targets of 6-(Piperidin-4-yl)pyridin-2-amine Derivatives

Abstract

The 6-(piperidin-4-yl)pyridin-2-amine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the key target classes modulated by derivatives of this versatile scaffold, including G-protein coupled receptors (GPCRs) and protein kinases. We will delve into the structure-activity relationships (SAR) that govern target specificity, present quantitative pharmacological data, and provide detailed, field-proven experimental protocols for the characterization of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic discovery programs.

Introduction: A Scaffold of Opportunity

In the landscape of drug discovery, the identification and optimization of molecular scaffolds that can be readily modified to interact with multiple biological targets is of paramount importance. The 6-(piperidin-4-yl)pyridin-2-amine structure represents one such "privileged" scaffold. Its inherent structural features—a basic piperidine nitrogen, a hydrogen bond-donating/accepting aminopyridine moiety, and multiple points for synthetic elaboration—provide a rich canvas for the design of targeted therapeutics. This guide will illuminate how strategic chemical modifications to this core structure have yielded potent and selective modulators of critical biological pathways, thereby offering therapeutic potential in a range of disease areas, from respiratory and cardiovascular disorders to oncology and neurodegenerative diseases.

Target Class I: Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of the 6-(piperidin-4-yl)pyridin-2-amine scaffold have emerged as potent antagonists of muscarinic acetylcholine receptors, particularly the M3 subtype, which is a key target for the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder. The therapeutic rationale lies in achieving high selectivity for M3 over the M2 subtype to avoid cardiac side effects associated with M2 receptor blockade.

Structure-Activity Relationship (SAR) for M3 Antagonism

The key to achieving M3 selectivity with this scaffold lies in the judicious modification of the piperidine nitrogen and the exocyclic amine of the pyridine ring.

-

Substitution on the Piperidine Nitrogen: Large, lipophilic substituents on the piperidine nitrogen are crucial for high M3 affinity and selectivity. For instance, the introduction of a 2-hydroxy-2-phenylacetamide group bearing a difluorocyclopentyl moiety results in a highly potent and M3-selective antagonist[1]. This bulky group is thought to interact with a secondary binding pocket in the M3 receptor that is not as readily accessible in the M2 subtype.

-

Modification of the Aminopyridine: While the 2-amino group is a key feature, its modification can influence potency and selectivity. Acylation or alkylation of this group can modulate the hydrogen-bonding interactions within the receptor's orthosteric binding site.

Table 1: Binding Affinities (Ki) of a Representative M3 Antagonist Derivative at Human Muscarinic Receptors

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2/M3 Selectivity |

| Compound A¹ | 1.5 | 540 | 2.8 | 15 | 7.7 | ~193-fold |

¹(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide[1]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for human muscarinic receptor subtypes.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test compounds and a non-labeled antagonist (e.g., Atropine) for non-specific binding determination.

-

96-well microplates, filter mats, and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding) or test compound.

-

50 µL of [³H]-NMS (final concentration ~0.5 nM).

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: SAR for M3 Muscarinic Antagonists

Caption: Key structural modifications for M3 muscarinic antagonist activity.

Target Class II: Sigma (σ) Receptors

The 6-(piperidin-4-yl)pyridin-2-amine scaffold has also been successfully employed to develop high-affinity ligands for sigma receptors (σ1 and σ2). These receptors are implicated in a variety of neurological disorders, including neuropathic pain, Alzheimer's disease, and addiction, making them attractive therapeutic targets.

Structure-Activity Relationship (SAR) for Sigma Receptor Ligands

The affinity and selectivity for σ1 versus σ2 receptors are highly dependent on the nature of the substituents on both the piperidine and pyridine rings.

-

Piperidine N-Substitution: A benzyl group on the piperidine nitrogen is a common feature in high-affinity sigma receptor ligands derived from this scaffold.

-

Pyridine Ring Substitution: The substitution pattern on the pyridine ring plays a critical role in determining selectivity. For example, the introduction of cyano groups at the 3 and 5 positions and a propargylamino group at the 6-position can lead to high σ1 affinity and selectivity over σ2[2]. The length of the linker connecting the piperidine to the pyridine ring also influences affinity.

Table 2: Binding Affinities (Ki) and Selectivity of a Representative Sigma Receptor Ligand

| Compound | hσ1R (Ki, nM) | rσ2R (Ki, nM) | σ1/σ2 Selectivity |

| Compound 5¹ | 1.45 | 420 | ~290-fold |

¹2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile[2]

Experimental Protocol: Competitive Binding Assay for Sigma Receptors

This protocol describes a method to determine the binding affinity of test compounds for σ1 and σ2 receptors.

Materials:

-

Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

-

[³H]-(+)-pentazocine (for σ1) or [³H]-DTG (1,3-di-o-tolylguanidine) (for σ2) as radioligands.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

(+)-Pentazocine (for σ2 assay to mask σ1 sites).

-

Haloperidol (for non-specific binding).

-

96-well microplates, filter mats, and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup (σ1):

-

Add 50 µL of assay buffer (total binding), 10 µM Haloperidol (non-specific binding), or test compound.

-

Add 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

-

Add 100 µL of guinea pig brain membrane preparation.

-

-

Assay Setup (σ2):

-

Add 50 µL of assay buffer containing 100 nM (+)-pentazocine (to mask σ1 sites).

-

Add 50 µL of [³H]-DTG (final concentration ~3-5 nM).

-

Add 50 µL of test compound or 10 µM Haloperidol (non-specific).

-

Add 100 µL of rat liver membrane preparation.

-

-

Incubation: Incubate plates at room temperature for 120 minutes.

-

Filtration and Counting: Follow steps 4 and 5 from the muscarinic receptor binding assay protocol.

-

Data Analysis: Calculate Ki values using the Cheng-Prusoff equation as described previously.

Visualization: Key Features for Sigma Receptor Affinity

Caption: Structural determinants for high-affinity sigma-1 receptor ligands.

Target Class III: Protein Kinases

The aminopyridine moiety, a key component of the 6-(piperidin-4-yl)pyridin-2-amine scaffold, is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors. By incorporating this scaffold into larger molecular frameworks, potent and selective inhibitors of various kinases have been developed, with significant implications for cancer therapy.

Targeting PI3Kδ and KDR (VEGFR2)

-

PI3Kδ Inhibition: Derivatives incorporating the 6-(piperidin-4-yl)pyridin-2-amine scaffold into a quinazoline core have demonstrated potent and selective inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This target is crucial in B-cell malignancies. The aminopyridine portion of the molecule typically forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

-

KDR (VEGFR2) Inhibition: N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, which are structurally related to our core scaffold, have been identified as inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). KDR is a critical mediator of angiogenesis, a hallmark of cancer.

Table 3: Inhibitory Potencies (IC50) of Representative Kinase Inhibitor Derivatives

| Derivative Class | Target Kinase | IC50 (nM) |

| 6-Pyridylquinazolines | PI3Kδ | 0.7 - 1.3 |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR | In the low nanomolar range |

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol provides a general method for determining the IC50 of a test compound against a target kinase, such as PI3Kδ or KDR, using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., PI3Kδ or KDR).

-

Kinase-specific substrate.

-

ATP.

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Kinase Reaction: In a white 96-well plate, add:

-

5 µL of test compound or vehicle (for control wells).

-

10 µL of a mixture of the kinase and its substrate in kinase assay buffer.

-

10 µL of ATP solution to initiate the reaction.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add the first reagent from the luminescence kit (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add the second reagent from the kit (e.g., Kinase Detection Reagent) to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value from the resulting dose-response curve.

Visualization: Kinase Inhibition Workflow

Caption: Workflow for a luminescence-based kinase inhibition assay.

Other CNS Targets: Adenosine A2A Receptors

The versatility of the aminopyridine scaffold, a core component of 6-(piperidin-4-yl)pyridin-2-amine, extends to other CNS targets. Derivatives of 6-aminopyridine have been developed as potent antagonists of the adenosine A2A receptor, a promising target for the treatment of Parkinson's disease. These antagonists often feature more complex heterocyclic systems attached to the aminopyridine core, highlighting the adaptability of this chemical motif.

Synthesis Overview

The 6-(piperidin-4-yl)pyridin-2-amine scaffold is accessible through multi-step synthetic sequences. A common approach involves the coupling of a protected 4-halopiperidine with a suitable 2-amino-6-halopyridine derivative, followed by deprotection. The resulting scaffold can then be further functionalized at the piperidine nitrogen or the exocyclic amine to generate a library of derivatives for biological screening.

Conclusion

The 6-(piperidin-4-yl)pyridin-2-amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its ability to be tailored to target distinct classes of proteins with high affinity and selectivity underscores its designation as a privileged structure in medicinal chemistry. The insights into the structure-activity relationships and the robust experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers to continue to exploit this versatile scaffold in the quest for new medicines to address unmet medical needs. The future development of derivatives of this scaffold holds significant promise for the advancement of human health.

References

-

Sagara, Y., Sagara, T., Uchiyama, M., Otsuki, S., Kimura, T., Fujikawa, T., Noguchi, K., & Ohtake, N. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. Journal of Medicinal Chemistry, 49(20), 5993-6003. [Link]

-

Imamura, M., Mase, T., Noguchi, K., & Ohtake, N. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel muscarinic antagonist with M(2)-sparing antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 790–797. [Link]

-

Carballo, R. M., El-Sayed, N. S., Serafim, R. A., de la Torre, P., Rodríguez-López, J., Anadón, M. J., Fernández-López, M., & Viña, D. (2020). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]

-

Liu, X., Xu, X., He, L., Li, X., Wu, X., Wang, Y., ... & Xu, Y. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(51), E11877-E11886. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6263. [Link]

-

Abad-García, B., Cobos, E. J., Entrena, J. M., Sánchez-López, A., Berrocal, M., & Entrena, A. (2019). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(18), 3330. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Introduction

The 6-(piperidin-4-yl)pyridin-2-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of therapeutic agents targeting a wide array of biological entities. Its inherent structural features—a basic piperidine ring, a central pyridine core, and a primary amino group—offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 6-(piperidin-4-yl)pyridin-2-amine dihydrochloride, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this core. We will delve into the synthetic rationale, key structural modifications, and the consequential impact on biological outcomes, supported by experimental protocols and data interpretation.

The significance of the piperidine and pyridine moieties in drug design is well-established, with their presence in numerous FDA-approved drugs.[1][2] Piperidine derivatives, in particular, are integral to pharmaceuticals across more than twenty classes.[1] This widespread utility underscores the importance of a deep understanding of the SAR for scaffolds like 6-(piperidin-4-yl)pyridin-2-amine to accelerate the discovery of new and effective medicines.

Core Scaffold Analysis and Synthetic Strategy

The 6-(piperidin-4-yl)pyridin-2-amine core presents three primary regions for chemical modification to explore the SAR: the piperidine ring, the pyridine core, and the 2-amino group. A thorough understanding of the synthetic routes to access this scaffold and its analogs is fundamental to any SAR campaign.

General Synthetic Approach

The synthesis of 6-(piperidin-4-yl)pyridin-2-amine derivatives typically involves a convergent strategy, where the substituted piperidine and the aminopyridine fragments are prepared separately and then coupled. A common approach is the Suzuki coupling reaction, which allows for the versatile introduction of various substituents on the pyridine ring.

Below is a generalized, illustrative workflow for the synthesis of analogs of the core scaffold.

Caption: Generalized synthetic workflow for 6-(piperidin-4-yl)pyridin-2-amine analogs.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a solution of the N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq.) and the appropriate 2-amino-6-halopyridine (1.0 eq.) in a 3:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base like sodium carbonate (2.5 eq.).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Deprotection: The Boc-protecting group is typically removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to yield the final amine dihydrochloride salt.

Structure-Activity Relationship (SAR) Exploration

The following sections dissect the SAR of the 6-(piperidin-4-yl)pyridin-2-amine scaffold by examining modifications at each of its key structural components.

Part 1: Modifications of the Piperidine Ring

The piperidine moiety offers a rich canvas for SAR studies, primarily through substitutions on the piperidine nitrogen (N1) and at other positions on the ring.

N1-Substitutions

The nitrogen atom of the piperidine ring is a critical handle for modulating the physicochemical properties and biological activity of the molecule. Its basicity and the steric and electronic nature of its substituents can profoundly influence target engagement and pharmacokinetic profiles.

| Modification | Rationale | Observed/Expected Outcome | Example Target Class |

| Small Alkyl Groups (e.g., Methyl, Ethyl) | Introduce minimal steric bulk; may enhance metabolic stability. | Can modulate basicity and lipophilicity, potentially improving cell permeability and target affinity.[3] | Kinases, GPCRs |

| Benzyl or Substituted Benzyl Groups | Introduce aromatic interactions (π-π stacking, cation-π). | Often leads to a significant increase in potency by accessing hydrophobic pockets in the target protein.[4] | Sigma Receptors, Cholinesterases |

| Acyl or Sulfonyl Groups | Reduce the basicity of the piperidine nitrogen; act as hydrogen bond acceptors. | Can improve selectivity and reduce off-target effects related to basicity; may enhance oral bioavailability. | Proteases, Ion Channels |

| Polar Groups (e.g., Hydroxyethyl, Carboxamido) | Increase hydrophilicity and potential for hydrogen bonding. | May improve aqueous solubility and reduce CNS penetration. | Peripheral Targets |

A study on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA highlighted the importance of optimizing lipophilicity, where highly lipophilic compounds suffered from poor drug-like properties.[5] This underscores the need for a balanced approach when modifying the N1-position.

Part 2: Modifications of the Pyridine Core

The pyridine ring acts as a central scaffold, and its substitution pattern can influence the orientation of the piperidine and amino groups, as well as introduce new interactions with the biological target.

Substitutions at C3, C4, and C5

| Position | Modification | Rationale | Observed/Expected Outcome |

| C4-Methyl | Introduce a small lipophilic group. | Can enhance binding affinity through van der Waals interactions and may block metabolic pathways. A series of 2-amino-4-methylpyridine analogues were synthesized as iNOS inhibitors.[6] | Nitric Oxide Synthases |

| C3, C5-Dicarbonitrile | Introduce strong electron-withdrawing and hydrogen bond accepting groups. | Can significantly alter the electronic properties of the pyridine ring and provide additional binding interactions. This has been explored in the context of sigma receptor ligands.[4] | Sigma Receptors |

| C5-Halogen (F, Cl) | Modulate electronic properties and lipophilicity; can serve as a metabolic blocker. | Fluorine substitution can enhance binding affinity and improve metabolic stability. | Various Enzymes |

Part 3: Modifications of the 2-Amino Group

The 2-amino group is a key hydrogen bond donor and can be a crucial determinant of target affinity and selectivity.

N2-Substitutions

| Modification | Rationale | Observed/Expected Outcome |

| Secondary Amines (N-alkylation) | Introduce steric bulk and modulate hydrogen bonding capacity. | Can fine-tune selectivity for different target isoforms. |

| Amides/Sulfonamides | Replace the basic amino group with a neutral, hydrogen-bonding moiety. | May alter the binding mode and improve cell permeability. |

| Ureas/Thioureas | Introduce additional hydrogen bond donors and acceptors. | Can lead to the formation of more extensive hydrogen bond networks with the target. |

In a study of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid aggregation, the 2,6-diaminopyridine moiety was identified as a key component for activity.[7] This highlights the importance of the amino group in mediating interactions with the target.

Biological Target Landscape and Mechanistic Insights

Derivatives of the 6-(piperidin-4-yl)pyridin-2-amine scaffold have been investigated for a multitude of biological targets, reflecting the versatility of this chemical framework.

Potential Therapeutic Areas

-

Neurodegenerative Diseases: The pyridine and piperidine motifs are present in compounds targeting Alzheimer's and Parkinson's diseases.[8][9][10] For instance, certain pyridine derivatives have been shown to inhibit the aggregation of amyloid-β peptide.[7][9]

-

Oncology: Pyrimidine and aminopyrimidine cores are found in numerous kinase inhibitors used in cancer therapy.[11]

-

Infectious Diseases: Piperidine derivatives have been explored as antibacterial, antifungal, and antitubercular agents.[12][13]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of the 6-(piperidin-4-yl)pyridin-2-amine scaffold, for instance, in the context of cancer therapy where it acts as a kinase inhibitor.

Caption: Hypothetical signaling pathway inhibited by a 6-(piperidin-4-yl)pyridin-2-amine derivative.

Conclusion and Future Directions

The 6-(piperidin-4-yl)pyridin-2-amine dihydrochloride scaffold is a highly adaptable and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic modifications to the piperidine ring, the pyridine core, and the 2-amino group in optimizing biological activity and drug-like properties. Future research in this area should focus on leveraging computational methods for rational drug design, exploring novel substitutions to access untapped chemical space, and employing a multi-parameter optimization approach to balance potency, selectivity, and pharmacokinetic properties. A deeper understanding of the SAR of this versatile scaffold will undoubtedly continue to yield valuable drug candidates for a wide range of diseases.

References

- Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed. (2014). ACS Chemical Neuroscience.

- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (n.d.). Molecules.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Journal of Medicinal Chemistry.

- Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (n.d.). Mini-Reviews in Organic Chemistry.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). European Journal of Medicinal Chemistry.

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. (2023). Molecules.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC. (n.d.). Current Organic Chemistry.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed. (2011). Bioorganic & Medicinal Chemistry Letters.

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025). Archiv der Pharmazie.

- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives - ResearchGate. (2020). International Journal of Pharmaceutical Sciences and Research.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - Semantic Scholar. (n.d.). Current Organic Chemistry.

- SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. (2001). Bioorganic & Medicinal Chemistry Letters.

- Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed. (2019). European Journal of Medicinal Chemistry.

- Pyrimidine analogues for the management of neurodegenerative diseases - ResearchGate. (n.d.). Journal of Biomolecular Structure and Dynamics.

- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Journal of Medicinal Chemistry.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). RSC Medicinal Chemistry.

- (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H - EPO. (2015).

- 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine | C21H22N8 | CID 72715698 - PubChem. (n.d.). PubChem.

- Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Journal of Inclusion Phenomena and Macrocyclic Chemistry.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents. (n.d.).

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.). RSC Medicinal Chemistry.

- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. (2016). Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors [mdpi.com]

- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to a comprehensive exploration of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a heterocyclic amine of significant interest in contemporary drug discovery and development. The strategic incorporation of the piperidine and aminopyridine moieties suggests its potential as a versatile scaffold for targeting a range of biological entities. As with any promising candidate, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical translation are built.

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a logically structured narrative that delves into the "why" behind the "how." We will not only present the key physicochemical parameters but also provide detailed, field-proven methodologies for their determination. This document is intended to be a self-validating system, empowering you to either verify existing data or to characterize this and similar molecules with confidence. Every assertion and protocol is grounded in authoritative scientific principles and supported by comprehensive references.

Structural Elucidation and Core Molecular Properties

The journey into the physicochemical landscape of any compound begins with a definitive understanding of its structure and fundamental molecular attributes.

Chemical Structure and Nomenclature

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is the hydrochloride salt of the parent base, 6-(Piperidin-4-yl)pyridin-2-amine. The dihydrochloride form indicates that both the primary amine on the pyridine ring and the secondary amine within the piperidine ring are protonated.

-

IUPAC Name: 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

-

Molecular Formula (Dihydrochloride): C₁₀H₁₇Cl₂N₃

-

Molecular Weight (Dihydrochloride): 250.17 g/mol

The structural integrity of this molecule is paramount and can be unequivocally confirmed through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides a non-destructive means to confirm the chemical identity and purity of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons on the pyridine ring, the protons on the piperidine ring, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, key vibrational modes to observe include:

-

N-H Stretching: The protonated primary and secondary amines will exhibit characteristic stretching vibrations.

-

C-H Stretching: Aromatic and aliphatic C-H stretches will be observable.

-

C=C and C=N Stretching: Vibrations associated with the pyridine ring.

-

N-H Bending: Bending vibrations of the amine groups.

The FTIR spectrum serves as a rapid and reliable method for identity confirmation.[4][5]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the pyridine ring. The absorption maxima (λmax) and the molar absorptivity are characteristic properties that can be used for quantitative analysis. The UV spectrum of aminopyridine derivatives is well-documented and can be used as a reference for confirming the presence of this chromophore.[6][7][8]

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods provide excellent evidence for the structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography Workflow

The process involves growing a single, high-quality crystal of the compound, which can be a challenging yet crucial step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the precise atomic positions can be elucidated. This technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.[9][10][11][12][13]

Fundamental Physicochemical Properties: The Keys to Developability

The following properties are critical determinants of a drug candidate's behavior in biological systems and its suitability for formulation.

Melting Point

The melting point is a fundamental physical property that is indicative of the purity of a crystalline solid. A sharp melting range typically signifies high purity, whereas a broad melting range can indicate the presence of impurities.[14]

Experimental Protocol: Capillary Melting Point Determination [15][16]

-

Sample Preparation: A small amount of the finely powdered, dry 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has transitioned to a liquid (completion) are recorded as the melting range.

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For an ionizable compound like 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, solubility is highly dependent on the pH of the medium.

Experimental Protocol: pH-Solubility Profile Determination [17][18]

-

Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8) are prepared.

-

Equilibrium Solubility Measurement: An excess amount of the compound is added to a known volume of each buffer in separate vials.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspensions are filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Data Plotting: The solubility is plotted against the pH to generate the pH-solubility profile.

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, there will be two pKa values corresponding to the protonated aminopyridine and piperidine functionalities. These values are crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination [19][20][21][22][23]

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

-

Titration Setup: The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values can be determined from the inflection points of this curve or by analyzing the first and second derivatives of the titration data.

Data Summary and Visualization

To facilitate a clear understanding and comparison of the physicochemical properties, the data should be presented in a structured format.

Table 1: Summary of Core Physicochemical Properties

| Property | Method | Expected Outcome | Significance in Drug Development |

| Molecular Weight | Calculation | 250.17 g/mol | Affects diffusion and permeability. |

| Melting Point | Capillary Method | A sharp melting range | Indicator of purity and solid-state stability. |

| Solubility | pH-Solubility Profile | pH-dependent solubility | Crucial for absorption and formulation design. |

| pKa | Potentiometric Titration | Two pKa values | Governs ionization state, solubility, and permeability. |

Visualizing the Characterization Workflow

Caption: Workflow for the comprehensive physicochemical characterization.

Conclusion and Forward-Looking Perspectives

The thorough physicochemical characterization of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is a critical, non-negotiable step in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining the essential data required for informed decision-making in the drug development process. By understanding its structural, spectroscopic, and fundamental physical properties, researchers can unlock the full potential of this versatile molecular scaffold. The insights gained from these studies will undoubtedly pave the way for its rational optimization and successful application in the pursuit of novel therapeutics.

References

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link][19]

-

Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link][20]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link][21]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link][22]

-

Chen, X., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(10), 14570-14576. [Link][23]

-

Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. [Link][4]

-

Prajapati, R., & Tekade, R. K. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Basic Fundamentals of Drug Delivery (pp. 1-36). Academic Press. [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link][5]

-

Arjunan, V., & Mohan, S. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link][6]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Ivy Fine Chemicals. (n.d.). 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride [CAS: 2044704-47-2]. [Link][2]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link][24]

-

Mary, Y. S., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 937-947. [Link][25]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link][15]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link][16]

-

Haukka, M., et al. (2019). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1533–1539. [Link][9]

-

Balachandran, V., & Murali, A. (2015). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure, 1098, 34-45. [Link][28]

-

ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link][10]

-

Wang, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. [Link][29]

-

Serajuddin, A. T., & Rosoff, M. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 73(9), 1203-1208. [Link][17]

-

The Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. [Link]

-

LaGuardia Community College. (n.d.). Solubility Curve of a Salt. [Link][18]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link][30]

-

Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7622. [Link][11]

-

PubChem. (n.d.). 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride. [Link]

-

ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link][12]

-

El-Gamel, N. E. A. (2018). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 23(11), 2999. [Link][13]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Pavić, J., et al. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 27(13), 4236. [Link]

-

PubChem. (n.d.). Jnj-2408068. [Link]

Sources

- 1. 2044704-47-2|6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. ivychem.com [ivychem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 5. cet-science.com [cet-science.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 2-Aminopyridine [webbook.nist.gov]

- 8. 3-Aminopyridine [webbook.nist.gov]

- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. thinksrs.com [thinksrs.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. laguardia.edu [laguardia.edu]

- 19. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. theses.gla.ac.uk [theses.gla.ac.uk]

- 25. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Piperidine [webbook.nist.gov]

- 27. 4-Aminopyridine [webbook.nist.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 30. moorparkcollege.edu [moorparkcollege.edu]

Spectroscopic Characterization of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the elucidation of the structure and purity of this compound. While direct experimental data for this specific salt is not publicly available, this guide synthesizes predicted spectral data based on analogous structures and fundamental principles, alongside field-proven protocols for data acquisition and interpretation.

Molecular Structure

6-(Piperidin-4-yl)pyridin-2-amine is a bicyclic molecule featuring a pyridine ring substituted with an amino group and a piperidine ring. The dihydrochloride salt form indicates that two basic nitrogen atoms, likely the pyridine nitrogen and the piperidine nitrogen, are protonated.

Caption: Molecular structure of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The dihydrochloride form will influence the chemical shifts, particularly for protons near the protonated nitrogen atoms, causing them to appear further downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3 | 6.5 - 6.7 | d | ~8.0 |

| Pyridine H-4 | 7.5 - 7.7 | t | ~8.0 |

| Pyridine H-5 | 6.8 - 7.0 | d | ~8.0 |

| Piperidine H-4 (methine) | 3.0 - 3.3 | m | - |

| Piperidine H-2, H-6 (axial) | 3.4 - 3.6 | m | - |

| Piperidine H-2, H-6 (equatorial) | 2.9 - 3.1 | m | - |

| Piperidine H-3, H-5 (axial) | 2.0 - 2.2 | m | - |

| Piperidine H-3, H-5 (equatorial) | 1.8 - 2.0 | m | - |

| NH₂ (amino) | 5.5 - 6.5 | br s | - |

| NH₂⁺ (piperidine) | 8.5 - 9.5 | br s | - |

| NH⁺ (pyridine) | 12.0 - 14.0 | br s | - |

Note: Chemical shifts are predicted for a DMSO-d₆ solution. The broad singlets (br s) for the NH protons are due to exchange with the solvent and quadrupole broadening.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 110 - 115 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 112 - 117 |

| Pyridine C-6 | 155 - 160 |

| Piperidine C-4 | 40 - 45 |

| Piperidine C-2, C-6 | 45 - 50 |

| Piperidine C-3, C-5 | 30 - 35 |

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality NMR data.

Caption: Workflow for NMR data acquisition and processing.

Expertise & Experience Insight: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve polar compounds like dihydrochloride salts and its high boiling point are advantageous. Furthermore, acidic protons from the ammonium groups are less likely to exchange rapidly with DMSO-d₆ compared to D₂O, allowing for their observation in the ¹H NMR spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering insights into its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred method. The molecular formula of the free base is C₁₀H₁₅N₃, with a monoisotopic mass of 177.1266 g/mol .

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₀H₁₆N₃⁺ | 178.1339 | Protonated molecule (base peak) |

| [M+Na]⁺ | C₁₀H₁₅N₃Na⁺ | 200.1158 | Sodium adduct |

Trustworthiness through Self-Validation: The high-resolution mass spectrum should show the [M+H]⁺ ion with a measured m/z value within 5 ppm of the calculated value, confirming the elemental composition. The characteristic isotopic pattern for the presence of carbon, hydrogen, and nitrogen should also be observed.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a "fingerprint" that is useful for confirming the presence of key structural motifs.

Predicted IR Spectral Data

The IR spectrum of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride will be characterized by absorptions corresponding to the N-H, C-H, C=C, and C=N bonds. The presence of the ammonium hydrochloride salts will be evident from broad absorptions in the N-H stretching region.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3400 - 3200 | Medium, two bands |

| N-H stretch (ammonium salts) | 3200 - 2800 | Broad, strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| C=C, C=N stretch (pyridine ring) | 1650 - 1550 | Medium to strong |

| N-H bend (primary amine) | 1650 - 1580 | Medium |

| N-H bend (ammonium) | 1600 - 1500 | Medium |

Authoritative Grounding: The predicted N-H stretching frequencies for the primary amine are based on typical values for 2-aminopyridine derivatives.[2][3] The broad absorptions for the ammonium salts are a well-documented characteristic of amine hydrochlorides.[4] The characteristic vibrations of the piperidine ring are also well-established.[5]

Experimental Protocol for IR Data Acquisition

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

References

-

Mahalakshmi, G., Mary, S., & Balachandran, V. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. [Link]

-

Wawer, I., & Zielińska, A. (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 24(15), 2789. [Link]

-

El-Gaby, M. S. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 147-152. [Link]

-

Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(2), o197. [Link]

-

PubChem. 6-(pyridin-4-yl)pyridin-2-amine. [Link]

-

PubChem. 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]

-

Mainka, D. L., Schwarz, J., & Girreser, U. (2020). Temperature dependent analysis of Octenidine (N,N´-(decane-1,10-diyldipyridin-1-yl-4-ylidene)dioctan-1-amine) dihydrochloride by NMR and NIR spectroscopy. Arkat USA. [Link]

-

El-Ghamry, H. A., et al. (2021). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 26(20), 6196. [Link]

-

ResearchGate. IR spectra for adsorbed a) pyridine and b) 2,6‐lutidin over γ‐Al2O3 catalyst. [Link]

-

PubChem. (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide. [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5961. [Link]

-

NIST. Piperidine. [Link]

-

NIST. Pyridine. [Link]

-

ResearchGate. Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. [Link]

-

NIST. 2-Aminopyridine. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Foreword: The Criticality of Crystal Structure in Drug Development

In the landscape of modern drug development, the active pharmaceutical ingredient's (API) solid-state form is a cornerstone of its ultimate success. The precise three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For a compound like 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a molecule of interest in medicinal chemistry, a thorough understanding of its crystal structure is not merely an academic exercise; it is a critical step in de-risking development and ensuring the delivery of a safe, effective, and consistent therapeutic product. This guide provides an in-depth, experience-driven walkthrough of the methodologies and scientific rationale behind the complete crystal structure analysis of this promising API.

Foundational Understanding: The Nature of the Target Molecule

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is a salt, a fact that immediately informs our analytical strategy. The presence of two hydrochloride moieties suggests multiple protonation sites and a high potential for extensive hydrogen bonding, which will be a dominant force in the crystal packing. The molecule itself consists of a flexible piperidine ring linked to a rigid aminopyridine system. This combination of flexible and rigid components introduces conformational complexities that must be resolved.

Key Molecular Features Influencing Crystallization:

-

Multiple Protonation Sites: The piperidinyl nitrogen, the exocyclic amine, and the pyridinyl nitrogen are all potential sites for protonation. The dihydrochloride form implies that two of these are protonated, creating a dication.

-

Hydrogen Bond Donors and Acceptors: The protonated amines are strong hydrogen bond donors, while the chloride anions are excellent acceptors. The unprotonated nitrogen (if any) can also act as an acceptor. This rich hydrogen-bonding potential will likely define the supramolecular architecture.[1]

-

Conformational Flexibility: The piperidine ring can adopt various conformations, most commonly a chair or a twist-boat form. The orientation of the piperidine ring relative to the pyridine ring is also variable.[2]

-

Potential for Polymorphism: The combination of conformational flexibility and multiple hydrogen bonding motifs creates a high likelihood of polymorphism—the ability to exist in multiple crystal forms.[3] Each polymorph is, in essence, a different solid-state material with unique properties, making a comprehensive polymorphic screen essential.

The Crystallization Challenge: From Solution to Single Crystal

The journey to a crystal structure begins with the most crucial and often unpredictable step: growing a high-quality single crystal suitable for X-ray diffraction. For a novel hydrochloride salt, a systematic screening approach is paramount.

Solvent Selection and Solubility Assessment

A preliminary solubility screen is the logical starting point. Based on the polar nature of the dihydrochloride salt, a range of polar solvents should be investigated.

Table 1: Hypothetical Solubility Profile of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Comments |

| Water | > 100 | > 200 | High solubility, potential for rapid precipitation. |

| Methanol | ~50 | ~150 | Good solubility, suitable for cooling crystallization. |

| Ethanol | ~20 | ~80 | Moderate solubility, good candidate for slow evaporation. |

| Isopropanol | ~5 | ~30 | Lower solubility, may require larger volumes or higher temps. |

| Acetonitrile | < 1 | ~5 | Sparingly soluble, potential as an anti-solvent. |

| Acetone | Insoluble | Insoluble | Anti-solvent candidate. |

Causality: The choice of solvents is dictated by the principle of achieving supersaturation under controlled conditions. Solvents with moderate solubility and a significant temperature-dependent solubility gradient (like methanol and ethanol) are ideal candidates for controlled cooling or evaporation experiments. Highly soluble systems (water) risk amorphous precipitation, while very low solubility (acetonitrile) makes it difficult to dissolve enough material.

Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of obtaining diffraction-quality crystals.[4]

Protocol 1: Slow Evaporation

-

Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol) at room temperature.

-

Filter the solution through a 0.2 µm syringe filter into a clean, small vial.

-

Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50-60°C).

-

Filter the hot solution into a clean vial that has been pre-warmed.

-

Seal the vial and place it inside a dewar flask filled with hot water at the same temperature.

-

Allow the entire system to cool slowly to room temperature over 24-48 hours.

Protocol 3: Vapor Diffusion (Anti-Solvent)

-

Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., methanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is insoluble (e.g., acetone or acetonitrile).

-

Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, SC-XRD provides the definitive three-dimensional atomic arrangement.[5]

The Workflow of SC-XRD